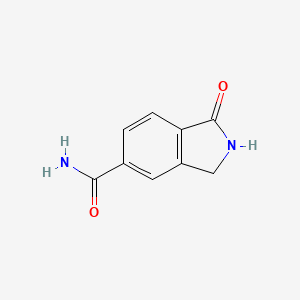
1-Oxoisoindoline-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxoisoindoline-5-carboxamide is a heterocyclic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an isoindoline core with a carboxamide group at the 5-position and a keto group at the 1-position. This unique structure imparts significant chemical reactivity and biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Oxoisoindoline-5-carboxamide can be synthesized through various synthetic routes. One common method involves the Ugi reaction, which is a multicomponent reaction involving 2-formylbenzoic acids, amines, and isocyanides . This reaction is efficient and provides a straightforward approach to obtaining the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Ugi reaction, due to its efficiency and simplicity, is often employed in industrial settings. The reaction conditions are carefully controlled to minimize side reactions and maximize the production of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oxoisoindoline-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the keto and carboxamide functional groups, which are reactive sites in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted isoindoline derivatives.
Applications De Recherche Scientifique
1-Oxoisoindoline-5-carboxamide has a wide range of scientific research applications due to its unique chemical structure and biological activity. Some of the key applications include:
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Oxoisoindoline-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, which can improve cognitive function in patients with Alzheimer’s disease . Additionally, its antioxidant properties are attributed to its ability to neutralize free radicals and reduce oxidative damage to cellular components .
Comparaison Avec Des Composés Similaires
1-Oxoisoindoline-5-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
3-Oxoisoindoline-5-carboxamide: This compound has a similar structure but with the keto group at the 3-position.
Isoindoline-1,3-dione: Also known as phthalimide, this compound lacks the carboxamide group but shares the isoindoline core. It is widely used in organic synthesis and as a precursor for various pharmaceuticals.
N-Substituted isoindoline derivatives: These compounds have various substituents on the nitrogen atom of the isoindoline ring, which can significantly alter their chemical and biological properties.
Propriétés
Formule moléculaire |
C9H8N2O2 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
1-oxo-2,3-dihydroisoindole-5-carboxamide |
InChI |
InChI=1S/C9H8N2O2/c10-8(12)5-1-2-7-6(3-5)4-11-9(7)13/h1-3H,4H2,(H2,10,12)(H,11,13) |
Clé InChI |
WNOMNVMWZAPUOQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)C(=O)N)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



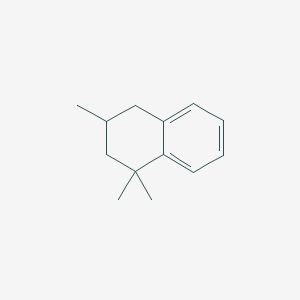

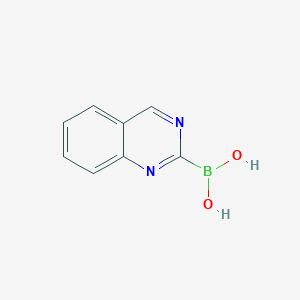
![5'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B15071233.png)
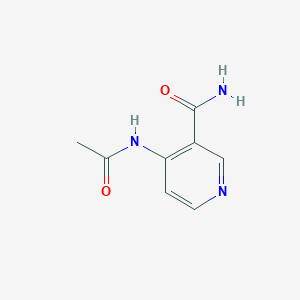
![6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15071239.png)


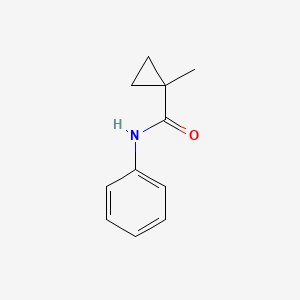
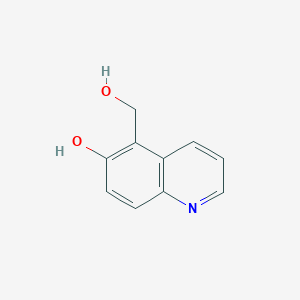
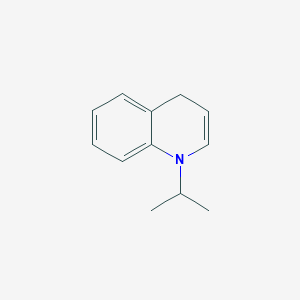
![3-Methyl-2-azaspiro[5.5]undecane](/img/structure/B15071293.png)
![5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15071301.png)
